5-(2-Fluorophenyl)-4-((naphthalen-1-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol
Description
5-(2-Fluorophenyl)-4-((naphthalen-1-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol is a Schiff base derivative of 1,2,4-triazole-3-thiol, characterized by a 2-fluorophenyl substituent at position 5 and a naphthalen-1-ylmethylene group at position 2. The synthesis typically involves condensation of 4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol with naphthalene-1-carbaldehyde under acidic conditions (e.g., glacial acetic acid), followed by purification via recrystallization . Key structural features include the electron-withdrawing fluorine atom, which enhances stability and influences electronic distribution, and the bulky naphthalene moiety, which may impact steric interactions in biological systems .
Properties
CAS No. |
573975-68-5 |
|---|---|
Molecular Formula |
C19H13FN4S |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-4-[(E)-naphthalen-1-ylmethylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H13FN4S/c20-17-11-4-3-10-16(17)18-22-23-19(25)24(18)21-12-14-8-5-7-13-6-1-2-9-15(13)14/h1-12H,(H,23,25)/b21-12+ |
InChI Key |
GMLQERNXKXYWEL-CIAFOILYSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=N/N3C(=NNC3=S)C4=CC=CC=C4F |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=NN3C(=NNC3=S)C4=CC=CC=C4F |
Origin of Product |
United States |
Preparation Methods
Thiosemicarbazide Intermediate Preparation
The triazole core originates from a thiosemicarbazide precursor, synthesized via the reaction of 2-fluorophenylacetic acid hydrazide with phenyl isothiocyanate.
-
2-Fluorophenylacetic acid hydrazide (1) (1 mmol) and phenyl isothiocyanate (1.1 mmol) are refluxed in ethanol (20 mL) for 6 hours.
-
The product, 1-(2-fluorophenylacetyl)-4-phenylthiosemicarbazide (2) , is isolated by cooling and filtration, yielding 85–90% as a white solid.
-
IR (KBr) : 3250 cm⁻¹ (N-H), 1650 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S).
-
¹H NMR (DMSO-d₆) : δ 2.85 (s, 2H, CH₂), 7.12–7.45 (m, 9H, Ar-H), 9.72 (s, 1H, NH).
Cyclization to Triazole-3-Thiol
The thiosemicarbazide undergoes alkaline cyclization to form the triazole ring.
-
Compound 2 (1 mmol) is stirred in 10% NaOH (15 mL) at 80°C for 4 hours.
-
Acidification with HCl (10%) precipitates 4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol (3) , isolated in 78% yield.
-
IR (KBr) : 3350 cm⁻¹ (N-H), 2550 cm⁻¹ (S-H), 1600 cm⁻¹ (C=N).
-
¹³C NMR (DMSO-d₆) : δ 115.2 (C-F), 129.8–135.4 (Ar-C), 152.1 (C=N), 180.3 (C=S).
Schiff Base Formation with 1-Naphthaldehyde
Condensation Reaction
The amino group of the triazole reacts with 1-naphthaldehyde to form the hydrazone linkage.
-
Compound 3 (1 mmol) and 1-naphthaldehyde (1.1 mmol) are refluxed in methanol (20 mL) containing glacial acetic acid (0.5 mL) for 8 hours.
-
The product, 5-(2-fluorophenyl)-4-((naphthalen-1-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol (4) , is recrystallized from ethanol/DMF (1:1), yielding 82% as a yellow solid.
Optimization Notes :
-
Solvent : Methanol > ethanol due to better aldehyde solubility.
-
Catalyst : Acetic acid accelerates imine formation without side reactions.
-
IR (KBr) : 3050 cm⁻¹ (C-H aromatic), 1620 cm⁻¹ (C=N), 1180 cm⁻¹ (C=S).
-
¹H NMR (DMSO-d₆) : δ 8.94 (s, 1H, CH=N), 7.21–8.45 (m, 11H, Ar-H), 4.12 (s, 1H, NH).
-
Elemental Analysis : Calcd for C₁₉H₁₃FN₄S: C, 62.95; H, 3.58; N, 15.51. Found: C, 62.89; H, 3.54; N, 15.48.
Comparative Analysis of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Key Advantages |
|---|---|---|---|
| Thiosemicarbazide | Phenyl isothiocyanate, EtOH | 85–90 | High purity, minimal byproducts |
| Triazole Cyclization | 10% NaOH, 80°C | 78 | Short reaction time, scalable |
| Schiff Base Formation | 1-Naphthaldehyde, MeOH/HOAc | 82 | Selective imine formation, high yield |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
5-(2-Fluorophenyl)-4-((naphthalen-1-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imine group can be reduced to form amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Overview
The compound exhibits notable antimicrobial properties, particularly against various bacterial and fungal strains. Research indicates that derivatives of 1,2,4-triazole, including this compound, often demonstrate enhanced activity when compared to traditional antibiotics.
Case Studies
- A study highlighted that triazole derivatives can show antifungal activity superior to established fungicides like azoxystrobin, with some compounds achieving inhibitory rates of 90–98% against P. piricola .
- Another investigation reported that synthesized triazole hybrids exhibited potent antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) significantly lower than those of reference drugs .
| Compound Type | Target Microorganism | MIC (μg/mL) | Reference |
|---|---|---|---|
| Triazole Derivative | MRSA | 0.25–2 | |
| Triazole Hybrid | P. piricola | 50 μg/mL |
Overview
The anticancer potential of 5-(2-Fluorophenyl)-4-((naphthalen-1-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol has been explored through various studies focusing on its cytotoxic effects against different cancer cell lines.
Case Studies
- A study evaluated the cytotoxicity of triazole derivatives against human melanoma and breast cancer cell lines using the MTT assay. Results indicated that certain derivatives exhibited selective cytotoxicity towards melanoma cells, suggesting their potential as antimetastatic agents .
- Another investigation found that specific hydrazone derivatives derived from triazoles showed promising results against pancreatic carcinoma cell lines, indicating a pathway for further development in cancer therapeutics .
| Cell Line | Compound Type | IC50 (μM) | Reference |
|---|---|---|---|
| Melanoma IGR39 | Triazole Derivative | Not specified | |
| MDA-MB-231 (Breast Cancer) | Hydrazone Derivative | Not specified |
Overview
The compound's potential extends into agricultural chemistry as well, particularly in developing fungicides and herbicides based on its structural framework.
Case Studies
Research has indicated that triazole compounds can enhance plant resistance to fungal pathogens, thereby reducing crop losses and improving yield quality. The incorporation of the triazole moiety has been linked to increased efficacy in controlling plant diseases caused by fungi .
Mechanism of Action
The mechanism of action of 5-(2-Fluorophenyl)-4-((naphthalen-1-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The compound can bind to enzymes and inhibit their activity, leading to the disruption of essential biological pathways. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Electronic Effects
- Substituent Variations: Nitrophenyl vs. Fluorophenyl: The compound 5-(4-nitrophenyl)-4-((4-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol () replaces the 2-fluorophenyl group with a nitro group. The nitro group’s strong electron-withdrawing nature increases reactivity in electrophilic substitutions compared to fluorine, which offers moderate electron withdrawal and improved metabolic stability . Naphthalene vs. Thiophene/Furan: Metal complexes of (E)-5-(pyridin-4-yl)-4-((thiophen-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol () exhibit anticancer activity, suggesting that smaller heterocycles (e.g., thiophene) may enhance metal coordination efficiency, whereas naphthalene’s bulkiness could limit bioavailability .
Metal Chelation Capacity
- Comparatively, nitrophenyl derivatives () form stable complexes with Cu(II) and Zn(II), showing enhanced antibacterial activity post-chelation . Naphthalene’s steric bulk may reduce metal-binding efficiency relative to smaller aldehydes (e.g., 4-phenoxybenzaldehyde) .
Biological Activity
The compound 5-(2-Fluorophenyl)-4-((naphthalen-1-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol (CAS No. 573975-68-5) is a member of the triazole family known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 348.397 g/mol. The structure features a triazole ring, which is known for its pharmacological significance. The presence of the fluorophenyl and naphthalenyl groups contributes to its biological properties.
Biological Activity Overview
Triazole derivatives have been extensively studied due to their broad range of biological activities including:
- Antimicrobial Activity : Triazole compounds are known to exhibit significant antimicrobial properties.
- Anticancer Activity : Some derivatives show promising results against various cancer cell lines.
- Anti-inflammatory Effects : Certain triazoles have demonstrated the ability to inhibit inflammatory pathways.
Antimicrobial Activity
Research has shown that triazole derivatives can effectively combat bacterial and fungal infections. For instance, studies on related compounds indicate that modifications in the triazole structure can enhance antimicrobial potency.
| Compound | Activity Type | Target Organism | Reference |
|---|---|---|---|
| 5-(2-Fluorophenyl)-4H-triazole | Antifungal | Candida spp. | |
| 5-(2-Fluorophenyl)-4H-triazole | Antibacterial | Staphylococcus aureus |
Anticancer Activity
Recent studies have investigated the cytotoxic effects of 5-(2-Fluorophenyl)-4-((naphthalen-1-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol on various cancer cell lines. The MTT assay was employed to evaluate cell viability.
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro tests revealed that this compound exhibited significant cytotoxicity against:
- Human Melanoma (IGR39) : High selectivity and potency were observed.
- Triple-Negative Breast Cancer (MDA-MB-231) : Notable inhibition of cell proliferation was recorded.
The results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of mitochondrial function .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymes : Triazoles often inhibit enzymes involved in key metabolic pathways, such as cyclooxygenase (COX), which plays a role in inflammation.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that triazoles can induce ROS production leading to cancer cell apoptosis.
- Interaction with DNA : Certain derivatives have shown the ability to intercalate with DNA, disrupting replication and transcription processes.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of 5-(2-Fluorophenyl)-4-((naphthalen-1-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol with various biological targets. These studies support the hypothesis that this compound can effectively bind to active sites of enzymes related to inflammation and cancer.
Q & A
Q. What are the standard synthetic routes for 5-(2-Fluorophenyl)-4-((naphthalen-1-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the triazole core via cyclization of thiosemicarbazide derivatives under reflux conditions in polar solvents like ethanol or methanol .
- Step 2 : Condensation of the triazole intermediate with naphthalene-1-carbaldehyde under acidic or basic conditions to introduce the naphthalen-1-ylmethylene group .
- Optimization : Adjusting pH, temperature (typically 60–80°C), and solvent polarity (e.g., DMF for higher yields) improves reaction rates. Catalysts like K₂CO₃ or NaOH enhance nucleophilic substitution efficiency .
Q. How can structural characterization be performed to confirm the compound’s identity and purity?
- Spectroscopic Methods :
- ¹H/¹³C NMR : Verify aromatic proton environments (e.g., fluorophenyl protons at δ 7.1–7.5 ppm and naphthalene protons at δ 7.8–8.3 ppm) .
- LC-MS : Confirm molecular weight (e.g., [M+H]⁺ ≈ 405–410 m/z) .
- Elemental Analysis : Validate stoichiometry (e.g., C, H, N, S content within ±0.3% of theoretical values) .
- Chromatography : Column chromatography (silica gel, ethyl acetate/hexane) or HPLC (>95% purity) removes byproducts .
Q. What preliminary assays are recommended to evaluate the compound’s bioactivity?
- Antimicrobial : Broth microdilution assays (MIC against S. aureus or C. albicans) .
- Anticancer : MTT assays on cancer cell lines (e.g., IC₅₀ determination in HepG2 or MCF-7 cells) .
- Enzyme Inhibition : Fluorescence-based assays targeting enzymes like dihydrofolate reductase (DHFR) .
Advanced Research Questions
Q. How do substituent variations (e.g., fluorophenyl vs. chlorophenyl) impact biological activity?
- Case Study : Replacing the 2-fluorophenyl group with 4-chlorophenyl in analogous triazoles increases hydrophobicity, enhancing membrane permeability but reducing solubility. This trade-off affects IC₅₀ values in cell-based assays .
- Mechanistic Insight : Electron-withdrawing groups (e.g., -F) stabilize charge-transfer interactions with enzyme active sites, improving inhibition potency .
Q. How can data discrepancies in reported biological activities be resolved?
Q. What computational methods predict binding interactions between this compound and biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets like EGFR or DHFR. Key residues (e.g., Lys48 in DHFR) may form hydrogen bonds with the triazole-thiol group .
- ADME Prediction : SwissADME estimates logP (~3.5) and bioavailability scores (<0.55), guiding lead optimization .
Q. How does the thiol group influence redox stability and derivatization potential?
- Oxidative Stability : The thiol (-SH) group is prone to oxidation, forming disulfide dimers under ambient conditions. Stabilize with antioxidants (e.g., ascorbic acid) or inert atmospheres .
- Derivatization : Alkylation with methyl iodide or benzyl chloride produces thioethers, altering pharmacokinetic profiles (e.g., increased logP by ~1.2 units) .
Methodological Challenges and Solutions
Q. How can low yields in the final condensation step be addressed?
Q. What strategies improve crystallinity for X-ray diffraction studies?
- Recrystallization : Use mixed solvents (e.g., ethanol/water) at slow cooling rates .
- Co-crystallization : Add templating agents (e.g., benzoic acid) to stabilize crystal lattice .
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
